molecular formula C14H19NO2 B13248590 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid

1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B13248590
M. Wt: 233.31 g/mol
InChI Key: BRZIDNQMHUVUAM-UHFFFAOYSA-N
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Description

It is characterized by a pyrrolidine ring substituted with a benzyl group at the first position, an ethyl group at the fourth position, and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.

Major Products: The products of these reactions vary based on the reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid exerts its effects is largely dependent on its interactions at the molecular level. It may target specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its application, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

    (3S,4S)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid: A stereoisomer with similar structural features but different spatial arrangement.

    1-Benzyl-4-methylpyrrolidine-3-carboxylic acid: Differing by the substitution of a methyl group instead of an ethyl group.

Uniqueness: 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid stands out due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. Its unique structure allows for distinct applications and properties compared to its analogs.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-benzyl-4-ethylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-2-12-9-15(10-13(12)14(16)17)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,16,17)

InChI Key

BRZIDNQMHUVUAM-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CC1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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